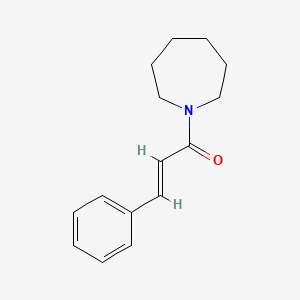![molecular formula C12H14F3NO3 B5629370 1-PYRROLIDINYL{5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B5629370.png)
1-PYRROLIDINYL{5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURYL}METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-PYRROLIDINYL{5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound that features a pyrrolidine ring, a trifluoroethoxy group, and a furan ring
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
The synthesis of 1-PYRROLIDINYL{5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURYL}METHANONE involves several steps. One common method includes the rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidin-2-ones. This process involves the use of rhodium catalysts to facilitate the oxidation and subsequent trifluoroethoxylation of the pyrrolidin-2-one substrate . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
1-PYRROLIDINYL{5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like TEMPO and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of α,β-unsaturated-γ-butyrolactams .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of novel biologically active compounds. Its unique structure allows for the exploration of new pharmacophores and the development of drugs with improved efficacy and selectivity .
Comparación Con Compuestos Similares
1-PYRROLIDINYL{5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURYL}METHANONE can be compared with other similar compounds, such as 2-(1-PYRROLIDINYL)-5-(TRIFLUOROMETHYL)PYRIDINE and 3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide . These compounds share similar structural features, such as the pyrrolidine ring and trifluoroethoxy group, but differ in their specific chemical properties and applications. The unique combination of the furan ring and trifluoroethoxy group in this compound sets it apart from these similar compounds, providing it with distinct chemical and biological properties.
Propiedades
IUPAC Name |
pyrrolidin-1-yl-[5-(2,2,2-trifluoroethoxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c13-12(14,15)8-18-7-9-3-4-10(19-9)11(17)16-5-1-2-6-16/h3-4H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTSJIQEZPCSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
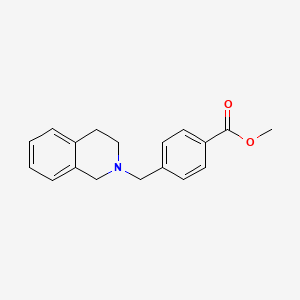
![N-[3-(1H-imidazol-2-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5629303.png)
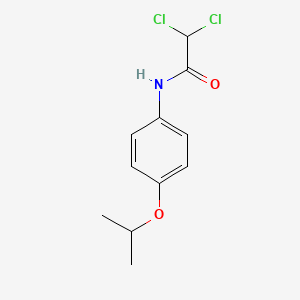
![4-imino-1,5,6,7-tetrahydro-2H,4H-cyclopenta[4,5]thieno[2,3-d][1,3]thiazine-2-thione](/img/structure/B5629320.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B5629324.png)
![{methyl[(3-methylpyridin-2-yl)methyl]amino}[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B5629329.png)
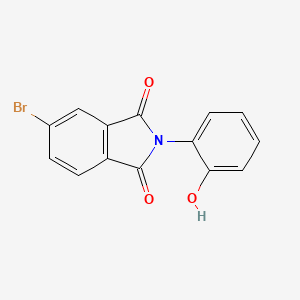
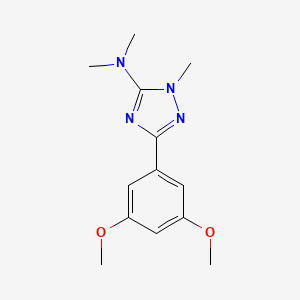
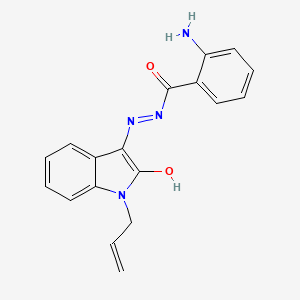
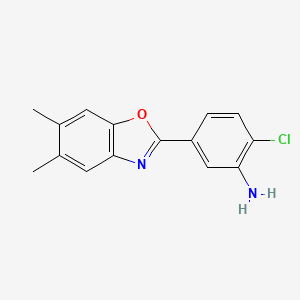
![N-[3-(2-chlorophenoxy)propyl]-5-cyclopropyl-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5629385.png)
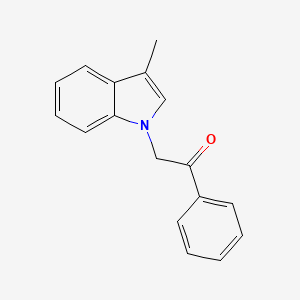
![5-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5629393.png)
